Pivaloyl-D-valine

Chiral Chromatography Enantioselective Separation Stationary Phase Design

Standard N-acetyl or N-Boc protected D-valine analogs often fail under harsh acidic/basic conditions or lack sufficient steric bulk for enantioselective processes. Pivaloyl-D-valine (CAS 90891-73-9) solves this with a bulky, acid-stable pivaloyl group that is essential for specific catalytic reactions like copper-catalyzed hydroaminations. - Unique Sterics: The trimethylacetyl group provides superior steric hindrance, enabling predictable enantioselectivity in chiral separations. - Enhanced Stability: Resists hydrolysis under conditions that cleave labile Boc groups, ensuring reliable synthetic routes. - Validated Method: Achieves baseline resolution (Rs > 1.5) for chiral amino acid analysis, supporting regulatory compliance.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Cat. No. B15308413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivaloyl-D-valine
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(C)(C)C
InChIInChI=1S/C10H19NO3/c1-6(2)7(8(12)13)11-9(14)10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeyOXLOTCJAYCHDBD-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pivaloyl-D-valine: Chiral Building Block & Derivatizing Agent


Pivaloyl-D-valine (N-(2,2-dimethyl-1-oxopropyl)-D-valine, CAS 90891-73-9) is a chiral amino acid derivative formed by protecting the amino group of D-valine with a bulky, acid-stable pivaloyl (trimethylacetyl) group . This modification enhances lipophilicity and imparts unique stereochemical properties that distinguish it from other common N-protected D-valine analogs, such as N-acetyl or N-Boc derivatives [1]. Its core utility lies in serving as a chiral building block for asymmetric synthesis and as a derivatizing agent or chiral selector component for enantioselective analysis [2].

Workflow
Chiral building block for asymmetric synthesis
Selection Context
Derivatizing agent for enantioselective analysis
Property to Review
N-pivaloyl group provides acid-stable protection and reported stereochemical influence

Why Pivaloyl-D-valine Is Irreplaceable


Substitution of pivaloyl-D-valine with seemingly similar in-class compounds like N-acetyl-D-valine or N-Boc-D-valine is scientifically invalid due to profound differences in steric bulk, hydrolytic stability, and electronic effects imparted by the N-pivaloyl group. The pivaloyl group provides exceptional hydrolytic stability under acidic and basic conditions compared to the labile Boc group, and significantly greater steric hindrance than an acetyl moiety [1]. These distinctions are critical: the N-pivaloyl group has been shown to be 'essential' for specific reaction outcomes, such as facilitating key steps in copper-catalyzed hydroaminations while suppressing deleterious side reactions [2]. Consequently, direct head-to-head comparisons reveal that these analogs do not produce equivalent results in enantioselective separations or complex synthetic sequences [3].

Target: Pivaloyl-D-valine
Alternative: N-Acetyl-D-valine
Alternative: N-Boc-D-valine
Bulky, acid-stable pivaloyl group
Lower steric bulk; may not suppress side reactions
Labile under acidic conditions; deprotection may occur prematurely
Reported to be critical for Cu-catalyzed hydroamination selectivity
Reaction outcome may differ significantly; reported as inactive in key steps
May lead to reduced yield or enantioselectivity in the same catalytic context
Validated for universal GC enantiomer resolution of amino acid esters
Enantioselective separation may not transfer directly; method re-validation required
Resolution behavior not equivalent; may not achieve baseline separation for all amino acids

Pivaloyl-D-valine: Evidence vs. Analogs


Predictable Enantioselectivity in Cinchona CSPs

When integrated as a chiral selector motif on a cinchona alkaloid scaffold, N-pivaloyl-(R)-valine (Pivaloyl-D-valine) enables precise, predictable control over enantioselectivity that is opposite to that of its (S)-enantiomer. A direct head-to-head comparison showed that a CSP derived from N-pivaloyl-(S)-valine exhibited preferential binding of N-carbamoyl-(S)-amino acids, whereas the CSPs featuring the (R)-valine-based selector (and a glycine-derived selector) demonstrated an opposite enantioselective binding preference for the (R)-enantiomers [1]. This demonstrates that the chiral recognition is strictly governed by the absolute stereochemistry of the valine segment.

Enantioselectivity reversal
Head-to-head
Complete reversal of binding preference: (R)-selector favors (R)-enantiomers, opposite to (S)-selector
Enantiomer-attribution review for CSP design
Supports rational selector choice for target enantiomer elution order
Chiral Chromatography Enantioselective Separation Stationary Phase Design

Universal GC Baseline Separation of Amino Acid Enantiomers

The N-pivaloyl derivatization strategy, of which pivaloyl-D-valine is a core component, enables a powerful and general method for resolving amino acid enantiomers. A systematic investigation demonstrated that across seven distinct series of N-pivaloyl amino acid esters (ranging from methyl to neopentyl esters), baseline separation (resolution > 1.5) was achieved for all tested R/S enantiomer pairs, including the notoriously difficult proline derivative [1]. This contrasts with many other derivatization methods which often fail to resolve all amino acids, especially proline.

GC baseline separation
Class-level
Rs > 1.5 for all R/S pairs of N-pivaloyl amino acid esters tested, including proline
Reported enantiomer resolution context
Data to verify for specific amino acid matrices
Gas Chromatography Amino Acid Analysis Enantiomer Resolution

Suppressing β-Elimination in Copper-Catalyzed Hydroamination

In a regio- and enantioselective copper-catalyzed hydroamination for the synthesis of 1,2-diamine derivatives, the N-pivaloyl group was found to be 'essential' for the reaction's success [1]. It plays a dual mechanistic role: (1) facilitating the critical hydrocupration step, and (2) suppressing an unproductive β-elimination pathway from the alkylcopper intermediate [1]. Substrates with alternative N-protecting groups (e.g., N-Boc, N-Cbz, N-Ts) either failed to react or gave significantly lower yields and selectivities, highlighting the unique and non-substitutable function of the pivaloyl group in this context.

β-elimination suppression
Class-level
N-pivaloyl group reported as essential for hydrocupration; alternative groups (Boc, Cbz) fail or give low yields
Reaction pathway context for chiral diamine synthesis
Reported in copper-catalyzed hydroamination conditions
Copper Catalysis Hydroamination Reaction Mechanism

Pivaloyl-D-valine: Key Applications


Enantioselective Chromatography Method Design

When developing a chiral HPLC or GC method for amino acid derivatives, the choice of stationary phase dictates resolution. The evidence that N-pivaloyl-(R)-valine derived selectors exhibit a predictable, opposite enantioselectivity to their (S)-counterparts [1] allows analytical chemists to select the exact selector needed to elute the desired enantiomer last or first. This is crucial for developing robust methods for quantifying chiral impurities in drug substances, where achieving a resolution (Rs) > 1.5 is a regulatory requirement.

Copper-Catalyzed Chiral Diamine Synthesis

The N-pivaloyl group is not just a protecting group; it is an active participant in enabling specific catalytic reactions. In the copper-catalyzed synthesis of chiral 1,2-diamines, the pivaloyl group on the substrate is 'essential' for both promoting the desired hydrocupration step and preventing a competing β-elimination [2]. This makes pivaloyl-protected amino acids like pivaloyl-D-valine a mandatory building block for this specific synthetic route, which is valuable for constructing complex nitrogen-containing pharmaceuticals and natural products.

High-Throughput GC Enantiopurity Analysis

For facilities involved in the large-scale production or quality control of amino acids, a universal and reliable method for enantiopurity analysis is essential. The systematic validation showing that the N-pivaloyl derivatization approach achieves baseline separation (Rs > 1.5) for all R/S amino acid ester pairs, including proline [3], provides a validated, single-method solution for analyzing diverse amino acid batches. This reduces method development time and ensures consistent, comparable results across different compounds.

Application
Selection Property
Validation Focus
Enantioselective chromatography method design
Predictable enantiomer elution order via (R)- or (S)-valine selector
Resolution and enantiomeric impurity profiling validation
Copper-catalyzed chiral 1,2-diamine synthesis
N-pivaloyl group reactivity in hydroamination
Hydrocupration/β-elimination pathway review
High-throughput GC enantiopurity analysis
Universal baseline separation performance
Enantiomeric resolution across diverse amino acid classes

Technical Documentation Hub

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29 linked technical documents
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